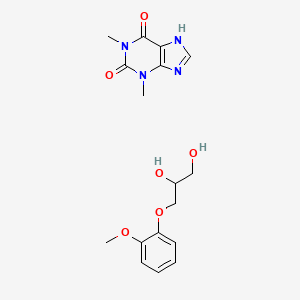
Guaifylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guaifylline is a heterocyclic organic compound with the molecular formula C₁₀H₁₄O₄.C₇H₈N₄O₂ and a molecular weight of 378.38 g/mol. It is also known by several synonyms, including Guaithylline, Guaifilina, and Guaifyllinum. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Guaifylline can be synthesized through several synthetic routes, including the reaction of 1,3-dimethyl-7H-purine-2,6-dione with 3-(2-methoxyphenoxy)propane-1,2-diol under specific reaction conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Guaifylline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Guaifylline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: this compound is employed in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, including its use as an anti-inflammatory and antioxidant agent.
Industry: this compound is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which Guaifylline exerts its effects involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to its anti-inflammatory and antioxidant properties. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Caffeine
Theophylline
Theobromine
Properties
CAS No. |
5634-38-8 |
|---|---|
Molecular Formula |
C17H22N4O6 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;3-(2-methoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H14O4.C7H8N4O2/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h2-5,8,11-12H,6-7H2,1H3;3H,1-2H3,(H,8,9) |
InChI Key |
PVKUHCBHOUMGJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















